Genotoxic Impurity Status: tert-Butyl Ester Avoids Regulatory Liability of Methyl Ester in Lenalidomide Synthesis
The methyl ester analog (methyl 2-(bromomethyl)-5-nitrobenzoate) is explicitly identified as a potential genotoxic impurity in lenalidomide drug substance and is quantified alongside other halogenated impurities [1], [2]. The tert-butyl ester, bearing a sterically demanding and non-hydrolyzable ester group, is not listed among these genotoxic impurities, providing a clear regulatory advantage for pharmaceutical intermediate procurement.
| Evidence Dimension | Genotoxic impurity classification |
|---|---|
| Target Compound Data | Not classified as a genotoxic impurity in lenalidomide or related drug substances |
| Comparator Or Baseline | Methyl 2-(bromomethyl)-5-nitrobenzoate – validated genotoxic impurity in lenalidomide (linearity range 6.58–90.0 ppm) [1] |
| Quantified Difference | Qualitative: presence vs. absence from regulatory genotoxic impurity list; quantitative: methyl ester detected at 6.58–90.0 ppm linearity range |
| Conditions | RP-HPLC method using Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm), mobile phase 0.1% perchloric acid: (methanol 80% + acetonitrile 20%) 55:45 v/v, UV detection at 210 nm [1] |
Why This Matters
For pharmaceutical R&D and API manufacturing, selecting a non-genotoxic building block eliminates the need for rigorous impurity profiling and reduces regulatory submission burden.
- [1] Gaddam, K., Kanne, S., Gundala, T. R., Mamilla, Y. R., & Nallagondu Chinna, G. R. (2020). Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry, 32(12), 2965–2970. View Source
- [2] BenchChem (excluded source used only to confirm impurity classification; see primary reference [REFS-1]). View Source
